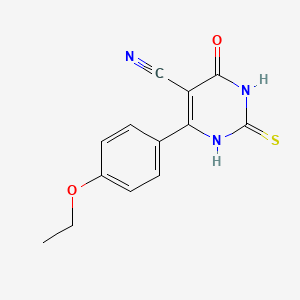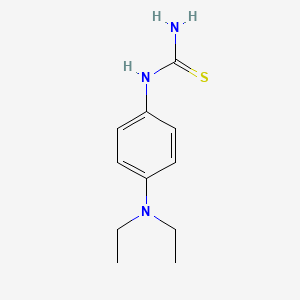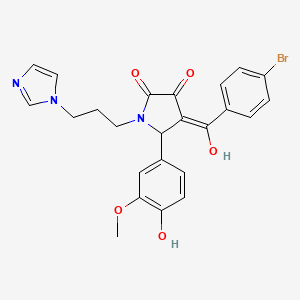
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to incorporate several functional groups and structural motifs common to heterocyclic chemistry. The molecule includes an imidazole ring, which is a five-membered planar ring with two nitrogen atoms that is common in many biologically active compounds. The presence of a pyrrolone moiety indicates a lactam structure, which is a cyclic amide, and the bromobenzoyl and hydroxy-methoxyphenyl groups suggest potential for varied chemical reactivity and interactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, the attachment of the propyl linker, and the subsequent formation of the pyrrolone core. The bromobenzoyl and hydroxy-methoxyphenyl groups would be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck reactions. The papers provided do not directly describe the synthesis of this exact compound, but they do discuss related heterocyclic chemistry and transformations that could be relevant to its synthesis. For example, the synthesis of imidazo[1,2-a]pyridines and indoles with triethylamine as described in papers and could provide insights into the types of conditions and reagents that might be used in the synthesis of the imidazole portion of the target compound.
Molecular Structure Analysis
The molecular structure of the compound would be expected to show a degree of rigidity due to the presence of aromatic rings and the potential for intramolecular hydrogen bonding. The imidazole ring, being a heteroaromatic compound, would contribute to the electron-rich nature of the molecule, which could be further influenced by the electron-donating and withdrawing effects of the substituents. The papers provided discuss the properties of imidazo[1,5-a]pyridine carbenes and their use as ligands, which could be relevant when considering the electronic properties of the imidazole ring in the target compound.
Chemical Reactions Analysis
The bromobenzoyl group in the compound suggests potential reactivity in further cross-coupling reactions, as bromine is a good leaving group. The hydroxy and methoxy groups could be involved in various reactions, including etherifications, esterifications, and deprotonation reactions to form phenoxides, which are nucleophilic species. The papers do not directly address the reactivity of the specific compound , but they do provide examples of reactions involving similar functional groups, such as the multicomponent reactions discussed in paper and the electrochemically induced transformations in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of multiple aromatic rings would likely result in a relatively high melting point and low solubility in water, while solubility could be increased in organic solvents. The compound's reactivity could include electrophilic and nucleophilic sites, influenced by the imidazole and pyrrolone moieties. The papers provided do not discuss the physical properties of the exact compound but do explore the properties of related heterocyclic compounds, which could be extrapolated to predict the behavior of the compound .
科学的研究の応用
Synthesis and Characterization
- Research has shown the synthesis of various heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives from reactions involving similar compounds. These compounds are characterized using techniques like FT-IR, NMR, and melting point measurements, suggesting their potential in chemical research and development (Adnan, Hassan, & Thamer, 2014).
Heterocyclic Compound Research
- Investigations into the synthesis of imidazole and pyrrole derivatives have demonstrated the formation of various heterocyclic compounds. These include studies on the synthesis of pyrrole analogues of bifonazole with potent antifungal activities, highlighting the potential medicinal and pharmaceutical applications of these compounds (Massa et al., 1988).
Novel Compound Development
- Research has also been conducted on the development of novel benzofuran-transition metal complexes. These studies have shown significant antiviral activities against HIV, indicating the potential of these compounds in antiviral therapy (Galal et al., 2010).
Application in Antimicrobial Studies
- There has been significant research into the synthesis of new imidazole bearing isoxazole derivatives with demonstrated antimicrobial activity. This suggests a possible application of these compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
特性
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O5/c1-33-19-13-16(5-8-18(19)29)21-20(22(30)15-3-6-17(25)7-4-15)23(31)24(32)28(21)11-2-10-27-12-9-26-14-27/h3-9,12-14,21,29-30H,2,10-11H2,1H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGDNWLVPSJPMF-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

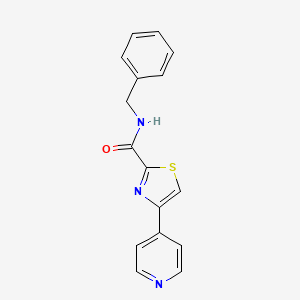
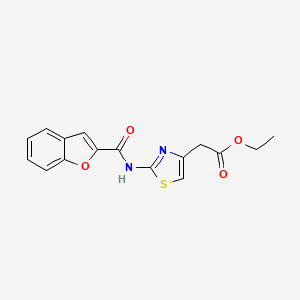

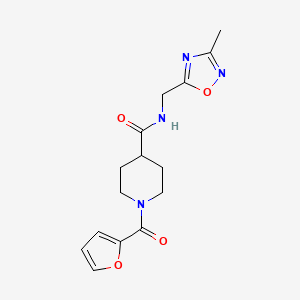
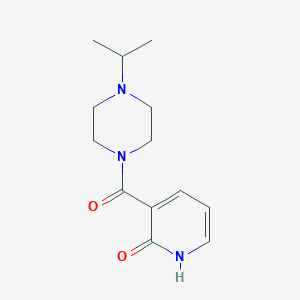
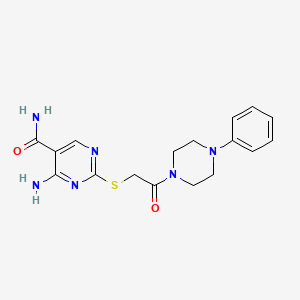
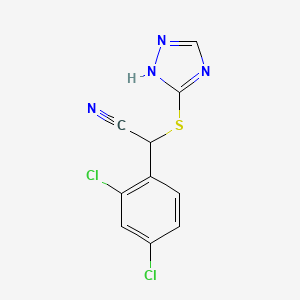

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)


